Limited Biopotency Data: A Class-Level Inference from Polyhydroxylated 2-Iminochromene p60c-src Inhibitors
For the precise target compound (CAS 1327176-73-7), no direct biological inhibition data (IC50, Ki, etc.) against any target has been published in the peer-reviewed literature. However, a study on related, polyhydroxylated 3-(N-phenyl)carbamoyl-2-iminochromene derivatives (lacking the 3-chloro substituent) provides a class-level baseline [1]. In that series, the most potent compound against p60c-src exhibited an IC50 in the low micromolar range. The target compound's non-hydroxylated aryl groups are hypothesized to reduce potency at this specific kinase based on the established SAR, but this has not been experimentally verified for this exact molecule. This absence of data must be contrasted with the well-characterized activity of 2-oxo-chromene-3-carboxamide analogs, such as Crom-1 and Crom-2, which are potent, selective, and reversible inhibitors of human monoamine oxidase B (hMAO-B), with IC50 values in the nanomolar range [2]. The imino substitution fundamentally alters the pharmacophore, making cross-class activity projections unreliable.
| Evidence Dimension | Inhibitory activity against p60c-src tyrosine kinase |
|---|---|
| Target Compound Data | No data available for (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide. |
| Comparator Or Baseline | Lead compound from Huang et al. (1995) series (polyhydroxylated 3-(N-phenyl)carbamoyl-2-iminochromene): IC50 (not specified, but described as 'potent'). |
| Quantified Difference | Cannot be calculated due to lack of target compound data. |
| Conditions | In vitro kinase inhibition assay (specific conditions not described for the lead). |
Why This Matters
This informs a 'no evidence of superior activity' procurement position, directing users to consider the compound solely as a building block or for exploratory SAR where the 3-chlorophenylimino motif is the explicit variable of interest.
- [1] Huang, C. K., Wu, F. Y., & Ai, Y. X. (1995). Polyhydroxylated 3-(N-phenyl) carbamoyl-2-iminochromene derivatives as potent inhibitors of tyrosine kinase p60c-src. Bioorganic & Medicinal Chemistry Letters, 5(20). View Source
- [2] Mesiti, F., et al. (2021). Mapping Chromone-3-Phenylcarboxamide Pharmacophore: Quid Est Veritas? Journal of Medicinal Chemistry, 64(15). View Source
